molecular formula C21H26N2O4 B8704973 Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)- CAS No. 121613-51-2

Benzamide, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4-nitrophenyl)-

Cat. No. B8704973
M. Wt: 370.4 g/mol
InChI Key: CLNBSVLNDIEZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809088B2

Procedure details

1.38 g (10 mmoles) of 4-nitroaniline, 2.5 g (10 mmoles) of 3,5-di-tert-butyl-4-hydroxybenzoic acid and 2.26 g (11 mmoles) of dicyclohexylcarbodiimide are introduced into a 250 ml flask containing 20 ml of THF. The reaction medium is agitated for 15 hours at ambient temperature, and the precipitate which appears is filtered out and rinsed with ethyl acetate After the solution is concentrated under reduced pressure, the residue is diluted in 20 ml of ethyl acetate and the insoluble part is filtered out. The solvent is eliminated under vacuum and the residue is precipitated from diethyl ether. The solid is recovered by filtration, rinsed abundantly with diethyl ether in order to produce a white powder with a yield of 65%. Melting point: 277-278° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:23]=1[OH:24])[C:18](O)=[O:19])([CH3:14])([CH3:13])[CH3:12].C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[CH3:28][C:25]([C:22]1[CH:21]=[C:17]([CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:23]=1[OH:24])[C:18]([NH:8][C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)=[O:19])([CH3:26])[CH3:27]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C
Name
Quantity
2.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 15 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate which appears is filtered out
WASH
Type
WASH
Details
rinsed with ethyl acetate After the solution
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted in 20 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
the insoluble part is filtered out
CUSTOM
Type
CUSTOM
Details
the residue is precipitated from diethyl ether
FILTRATION
Type
FILTRATION
Details
The solid is recovered by filtration
WASH
Type
WASH
Details
rinsed abundantly with diethyl ether in order
CUSTOM
Type
CUSTOM
Details
to produce a white powder with a yield of 65%

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
CC(C)(C)C=1C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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